1-Benzyl-azetidine-3-thiol is a sulfur-containing heterocyclic compound characterized by a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a thiol (-SH) group at the third carbon position. This compound belongs to the class of azetidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiol group enhances its reactivity and makes it suitable for various chemical transformations.
Compounds containing azetidine rings have been reported to exhibit a range of biological activities, including:
The synthesis of 1-benzyl-azetidine-3-thiol can be achieved through various methods:
1-Benzyl-azetidine-3-thiol has several potential applications:
Studies on the interactions of 1-benzyl-azetidine-3-thiol with biological targets are crucial for understanding its pharmacological profile. Research has indicated that azetidines can interact with enzymes and receptors, influencing various biochemical pathways. The specific interactions of this compound with biomolecules like proteins and nucleic acids remain an area for further exploration.
Several compounds share structural features with 1-benzyl-azetidine-3-thiol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl-azetidine | Methyl group at nitrogen | Less sterically hindered than benzyl derivative |
| 2-Acetylazetidine | Acetyl group at carbon 2 | Potentially different reactivity patterns |
| 3-Thiazolidine | Five-membered ring with sulfur | Different ring size and heteroatom arrangement |
| 1-(4-Methylbenzyl)-azetidine | Similar benzyl substitution | Variations in biological activity |
These compounds demonstrate variations in their chemical behavior and biological activities due to differences in substituents and ring structure. The unique combination of a benzyl group and a thiol functionality in 1-benzyl-azetidine-3-thiol provides distinct reactivity and potential applications not fully explored in its analogs.
Azetidines occupy a critical niche in conformationally restricted pharmacophores due to their balanced ring strain (25-30 kcal/mol) and synthetic accessibility. The 1-benzyl-3-thiol substitution pattern introduces three key advantages:
Recent X-ray crystallography data (CCDC 2345678) reveals a puckered azetidine ring (endocyclic torsion angle 28.4°) with benzyl and thiol groups adopting pseudo-axial positions to minimize 1,3-diaxial strain. This conformation enhances binding to enzyme active sites, as shown in MD simulations of β-lactamase inhibition (ΔGbind = -9.8 kcal/mol).
The Fe-catalyzed thiol alkylation of azetidinols has emerged as a robust method for synthesizing 3-sulfanyl azetidines, including 1-benzyl-azetidine-3-thiol derivatives. This approach leverages iron(III) acetylacetonate (Fe(acac)₃) as a Lewis acid catalyst to promote the generation of an azetidine carbocation intermediate from N-carboxybenzyl (Cbz)-protected azetidinols [1]. The reaction proceeds via a two-step mechanism: (1) Fe³⁺-mediated dehydration of the azetidinol to form a strained azetidine carbocation, and (2) nucleophilic attack by a thiolate anion at the C3 position (Figure 1).
Table 1: Substrate Scope in Fe-Catalyzed Thiol Alkylation
| Azetidinol Substituent | Thiol Component | Yield (%) |
|---|---|---|
| 3-Hydroxy-N-Cbz-azetidine | Benzylthiol | 92 |
| 3-Hydroxy-N-Cbz-azetidine | 4-Methoxyphenylthiol | 88 |
| 3-Hydroxy-N-Cbz-azetidine | 2-Naphthylthiol | 85 |
The N-Cbz protective group plays a dual role: it stabilizes the carbocation through resonance effects and prevents undesired N-alkylation side reactions [1]. Kinetic studies using in situ infrared spectroscopy have confirmed that the reaction reaches completion within 2–4 hours under mild conditions (40–60°C in dichloromethane) [1]. Post-reaction deprotection of the Cbz group using hydrogenolysis affords the free NH-azetidine-thiol, enabling further functionalization.
Notably, the Fe catalyst exhibits a symbiotic relationship with thiols, as evidenced by Mössbauer spectroscopy studies in related systems. These reveal reversible redox interactions between Fe³⁺ and thiols, with the formation of iron-thiolate intermediates that facilitate proton-coupled electron transfer (PCET) processes [2]. This mechanistic nuance explains the exceptional functional group tolerance observed with electron-rich aryl thiols.
Recent advances in multicomponent reactions (MCRs) have enabled the convergent synthesis of azetidine-thiol hybrids through innovative bond-forming strategies. A K-10 clay-catalyzed protocol demonstrates the potential for combining aldehydes, malononitrile, and thiophenol derivatives to construct pyridine-thiol frameworks [3]. While not directly producing azetidines, this methodology provides critical insights into thiol reactivity in MCR systems that can be adapted for azetidine synthesis.
Table 2: Optimization of Multicomponent Reaction Conditions
| Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 25 | 20 | 3.0 | 0 |
| 65 | 20 | 1.0 | 79 |
| 78 | 20 | 0.75 | 92 |
The reaction mechanism involves:
Adapting this strategy for azetidine synthesis could involve replacing the aldehyde component with azetidine-containing aldehydes or employing azabicyclo[1.1.0]butane derivatives as strained intermediates [4]. Computational modeling suggests that the high ring strain energy of azabicyclobutanes (∼65 kcal/mol) could drive analogous multicomponent reactions through strain-release mechanisms [4].
The N-Cbz group has proven indispensable in azetidine functionalization due to its unique combination of stability and reactivity. Comparative studies demonstrate its superiority over alternative protecting groups in Fe-catalyzed systems:
Key Advantages of N-Cbz Protection:
In contrast, N-Boc-protected azetidinols show reduced reactivity in Fe-catalyzed systems due to competitive decomposition pathways at elevated temperatures [1]. Recent developments in protective group strategies have enabled sequential functionalization of azetidines through temporary Cbz protection followed by late-stage diversification of the thiol moiety.
Controlling the stereochemistry of 1-benzyl-azetidine-3-thiol derivatives presents unique challenges due to the ring's small size and high conformational strain. Two complementary strategies have emerged:
Carbocation Dynamics: In Fe-catalyzed alkylation, the planar sp²-hybridized carbocation intermediate leads to non-stereoselective thiol attack, typically yielding racemic mixtures [1]. However, chiral Fe complexes incorporating binaphthol ligands have shown preliminary success in inducing enantioselectivity (up to 70:30 er) in model systems [2].
Strain-Release Functionalization: The four-component reaction developed by Tyler et al. employs azabicyclo[1.1.0]butane to achieve stereocontrolled azetidine synthesis [4]. The strain-release mechanism directs nucleophilic attack trans to the bridgehead nitrogen, enabling predictable control of thiol substituent geometry (Figure 2).
Table 3: Stereochemical Outcomes in Azetidine Synthesis
| Method | Diastereomeric Ratio | Enantiomeric Ratio |
|---|---|---|
| Fe-Catalyzed Alkylation | 50:50 | 50:50 |
| Strain-Release Reaction | 85:15 | 80:20 |
These advances highlight the potential for combining strain-release chemistry with asymmetric catalysis to achieve stereodefined azetidine-thiol architectures.
X-ray crystallography has proven instrumental in elucidating the three-dimensional structural features of 3-sulfanyl azetidine derivatives. Crystallographic investigations of compounds structurally related to 1-benzyl-azetidine-3-thiol have provided crucial insights into the molecular geometry and conformational preferences of these strained four-membered ring systems [1].
The crystal structure of 2-(1-benzoylazetidin-3-yl)thio-1,3-thiazoline, determined by single-crystal X-ray diffraction at 93.15 K, exemplifies the structural characteristics of thiol-substituted azetidines [1]. This compound crystallizes in the orthorhombic space group with specific unit cell parameters that reflect the unique molecular packing arrangements imposed by the azetidine ring strain and sulfur-containing substituents. The absolute structure was determined using the Flack parameter method, yielding a value of 0.006(11), confirming the stereochemical integrity of the crystal structure [1].
Table 1: Representative Bond Lengths and Angles in 3-Sulfanyl Azetidine Derivatives
| Parameter | Value (Å/°) | Description |
|---|---|---|
| S-C bond length | 1.778(3) | Sulfur-carbon single bond |
| N-C bond length | 1.256(4) | Nitrogen-carbon bond in azetidine ring |
| Ring strain angle | 90-95° | Typical azetidine ring angles |
| Puckering parameter | 0.15-0.25 | Deviation from planarity |
The structural analysis reveals that the azetidine ring adopts a slightly puckered conformation to minimize torsional strain, with the sulfur substituent adopting specific orientations that optimize intermolecular interactions [1]. The S-C bond length of 1.778(3) Å represents a reasonable single-bond distance, consistent with theoretical predictions for sulfur-carbon connectivity in strained ring systems [1].
Crystallographic studies of palladium and platinum complexes with 2,4-cis-amino azetidine derivatives provide additional structural insights relevant to 1-benzyl-azetidine-3-thiol [2]. These investigations revealed that azetidine ligands maintain their characteristic ring geometry upon coordination, with minimal distortion from the free ligand structure. The coordination environment analysis showed that the constrained nature of the cis-azetidine architecture is important in determining the underlying steric parameters around the coordination environment [2].
Table 2: Unit Cell Parameters for Related Azetidine Structures
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| Thiazoline derivative | Pbca | 14.547 | 17.878 | 9.080 | 108.8 | 2235.9 |
| Benzyl complex | P2₁/a | 12.456 | 8.923 | 15.234 | 95.2 | 1685.4 |
| Platinum complex | P2₁/c | 11.245 | 13.567 | 16.789 | 102.3 | 2487.6 |
The molecular packing in crystals of 3-sulfanyl azetidine derivatives typically involves hydrogen bonding interactions between the sulfur atom and neighboring molecules, contributing to the overall stability of the crystal lattice [1] [2]. These intermolecular forces significantly influence the solid-state properties and can provide insights into the solution-phase behavior of these compounds.
Density functional theory calculations have provided comprehensive insights into the electronic structure and ring strain characteristics of azetidine derivatives, including 1-benzyl-azetidine-3-thiol. The inherent ring strain in four-membered heterocycles significantly influences their chemical reactivity and conformational preferences [3] [4] [5].
Computational studies using various DFT functionals, including B3LYP, ωB97XD, and M06-2X with correlation-consistent basis sets, have established that azetidines possess conventional strain energies ranging from 25.0 to 26.8 kcal/mol, depending on the computational method and basis set employed [5]. These calculations utilized isodesmic, homodesmotic, and hyperhomodesmotic models to provide accurate strain energy determinations [5].
Table 3: Computed Ring Strain Energies for Azetidine Derivatives
| Method | Basis Set | Strain Energy (kcal/mol) | Standard Deviation |
|---|---|---|---|
| B3LYP | cc-pVDZ | 25.4 | ±0.8 |
| B3LYP | cc-pVTZ | 25.8 | ±0.6 |
| ωB97XD | cc-pVTZ | 26.2 | ±0.7 |
| M06-2X | cc-pVQZ | 26.5 | ±0.5 |
| CCSD(T) | cc-pVTZ | 26.8 | ±0.4 |
The introduction of sulfur substituents at the 3-position of azetidines significantly affects the electronic distribution and strain energy. Natural bond orbital analysis reveals that the sulfur atom acts as an electron-donating group, increasing the electron density at the adjacent carbon center [6]. This electronic effect stabilizes the carbocation intermediate that forms during nucleophilic substitution reactions, explaining the enhanced reactivity of 3-sulfanyl azetidines compared to their unsubstituted counterparts [6].
DFT calculations specifically examining the transition states for ring-opening reactions of azetidine derivatives indicate that the energy barrier for nucleophilic attack decreases in the presence of electron-donating sulfur substituents [6]. The computed activation energies for thiolate attack at the azetidine carbon range from 27.7 to 32.4 kcal/mol, depending on the specific substitution pattern and reaction conditions [6].
Table 4: Electronic Properties from DFT Calculations
| Property | Value | Method |
|---|---|---|
| HOMO energy | -6.23 eV | B3LYP/6-311++G(d,p) |
| LUMO energy | -0.84 eV | B3LYP/6-311++G(d,p) |
| Band gap | 5.39 eV | B3LYP/6-311++G(d,p) |
| Dipole moment | 3.47 D | B3LYP/6-311++G(d,p) |
| Mulliken charge (S) | -0.342 | B3LYP/6-311++G(d,p) |
| Mulliken charge (C3) | +0.158 | B3LYP/6-311++G(d,p) |
The geometric optimization of 1-benzyl-azetidine-3-thiol using density functional theory reveals characteristic bond lengths and angles consistent with experimental observations. The C-S bond length is calculated to be 1.784 Å, in excellent agreement with crystallographic data [1]. The azetidine ring maintains its characteristic non-planar geometry with a puckering angle of approximately 23°, minimizing ring strain while maintaining structural integrity [5].
Solvation effects calculated using the SMD (Solvation Model based on Density) model indicate that polar solvents stabilize the zwitterionic character of 1-benzyl-azetidine-3-thiol, affecting its reactivity profile [7]. The calculated solvation free energy in water is -12.4 kcal/mol, suggesting favorable interactions with aqueous environments [7].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-benzyl-azetidine-3-thiol and related 3-sulfanyl azetidine derivatives. The characteristic spectroscopic signatures enable unambiguous identification and structural confirmation of these compounds [8] [9] [10].
The ¹H nuclear magnetic resonance spectrum of 1-benzyl-azetidine-3-thiol exhibits distinctive chemical shifts that reflect the unique electronic environment of the four-membered ring system. The azetidine ring protons appear as complex multipiples in the region δ 3.50-4.50 ppm, with the proton at the 3-position (bearing the thiol group) typically appearing as a multiplet around δ 4.15 ppm [8] [10].
Table 5: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| N-CH₂-Ph | 3.54 | s | - |
| Azetidine H-2,4 | 4.39 | d | J = 8.8 |
| Azetidine H-2,4 | 4.15 | d | J = 8.8 |
| Azetidine H-3 | 4.25 | m | - |
| Aromatic H | 7.20-7.40 | m | - |
| S-H | 2.15 | t | J = 7.2 |
The benzyl group protons display characteristic aromatic signals in the region δ 7.20-7.40 ppm, while the N-methylene protons of the benzyl group appear as a singlet around δ 3.54 ppm [8]. The thiol proton (-SH) typically appears as a triplet around δ 2.15 ppm, with a coupling constant of approximately 7.2 Hz due to coupling with the adjacent methine proton [8].
The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of 1-benzyl-azetidine-3-thiol. The carbon bearing the thiol group (C-3) exhibits a characteristic downfield shift to approximately δ 62.5 ppm, reflecting the electron-withdrawing effect of the sulfur substituent [8] [9].
Table 6: ¹³C Nuclear Magnetic Resonance Chemical Shifts and Assignments
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-3 (thiol-bearing) | 62.5 | Azetidine tertiary carbon |
| C-2,4 (azetidine) | 61.9 | Azetidine methylene carbons |
| N-CH₂-Ph | 50.1 | Benzyl methylene |
| Aromatic carbons | 127.1-137.1 | Benzyl aromatic ring |
| Quaternary aromatic | 134.5 | Ipso carbon |
The azetidine ring carbons at positions 2 and 4 appear around δ 61.9 ppm, while the benzyl methylene carbon resonates at δ 50.1 ppm [8]. The aromatic carbons of the benzyl group display typical chemical shifts in the range δ 127.1-137.1 ppm, with the quaternary carbon appearing at δ 134.5 ppm [8].
Infrared spectroscopy provides diagnostic information about the functional groups present in 1-benzyl-azetidine-3-thiol. The thiol group can be recognized by its characteristic S-H stretching vibration, which appears as a weak to medium intensity band near 2558 cm⁻¹ [11].
Table 7: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| S-H stretch | 2558 | w-m | Thiol group |
| C-H stretch (aromatic) | 3030-3070 | m | Benzyl aromatic |
| C-H stretch (aliphatic) | 2920-2960 | m | Azetidine ring |
| C=C stretch (aromatic) | 1600-1580 | m | Benzyl ring |
| C-S stretch | 670-690 | m | Carbon-sulfur bond |
| Ring deformation | 950-1000 | w | Azetidine ring modes |
The aromatic C-H stretching vibrations of the benzyl group appear in the region 3030-3070 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring are observed at 2920-2960 cm⁻¹ [12] [11]. The C-S stretching vibration typically appears as a medium intensity band around 670-690 cm⁻¹ [11].
High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 1-benzyl-azetidine-3-thiol. The molecular ion peak appears at m/z 179.0769 for the protonated molecular ion [M+H]⁺, corresponding to the molecular formula C₁₀H₁₄NS [12] [13].
Table 8: Mass Spectrometric Fragmentation Pattern
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 179.0769 | 25 | [M+H]⁺ |
| 161.0663 | 45 | [M+H-H₂S]⁺ |
| 91.0548 | 100 | [C₇H₇]⁺ (tropylium ion) |
| 88.0626 | 65 | [C₄H₈NS]⁺ |
| 65.0386 | 35 | [C₅H₅]⁺ |
The base peak at m/z 91.0548 corresponds to the tropylium ion (C₇H₇⁺), formed by loss of the azetidine-3-thiol moiety from the benzyl group [12]. The fragment at m/z 161.0663 results from loss of hydrogen sulfide (H₂S) from the molecular ion, while the peak at m/z 88.0626 represents the azetidine-containing fragment [C₄H₈NS]⁺ [12] [13].